molecular formula C11H17N3S B13186353 1-{4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}piperidine

1-{4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}piperidine

Cat. No.: B13186353
M. Wt: 223.34 g/mol
InChI Key: FFOCMZYQUSQBAZ-UHFFFAOYSA-N
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Description

1-{4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}piperidine is a heterocyclic compound that features a thiazolopyridine ring fused to a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}piperidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thiazole derivative with a pyridine derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography.

Chemical Reactions Analysis

Types of Reactions

1-{4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.

Scientific Research Applications

1-{4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}piperidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-{4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}piperidine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structural modifications of the compound.

Comparison with Similar Compounds

Similar Compounds

    1-{4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}piperidine: Similar in structure but with different substituents on the piperidine ring.

    Thiazolopyridine derivatives: Compounds with similar core structures but varying functional groups.

Uniqueness

This compound is unique due to its specific fusion of the thiazolopyridine and piperidine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H17N3S

Molecular Weight

223.34 g/mol

IUPAC Name

2-piperidin-1-yl-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridine

InChI

InChI=1S/C11H17N3S/c1-2-6-14(7-3-1)11-13-9-4-5-12-8-10(9)15-11/h12H,1-8H2

InChI Key

FFOCMZYQUSQBAZ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC3=C(S2)CNCC3

Origin of Product

United States

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